molecular formula C20H17N3OS B298850 4-(phenylsulfanylmethyl)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

4-(phenylsulfanylmethyl)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

Cat. No.: B298850
M. Wt: 347.4 g/mol
InChI Key: GSSYUGCCPUGPQD-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide is a chemical compound with a complex structure that includes a phenylsulfanyl group, a pyridinylmethylene group, and a benzohydrazide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide typically involves the reaction of benzohydrazide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated hydrazide .

Scientific Research Applications

4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide
  • 4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide derivatives
  • Other benzohydrazide compounds with different substituents

Uniqueness

4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

4-(phenylsulfanylmethyl)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C20H17N3OS/c24-20(23-22-14-18-6-4-5-13-21-18)17-11-9-16(10-12-17)15-25-19-7-2-1-3-8-19/h1-14H,15H2,(H,23,24)/b22-14+

InChI Key

GSSYUGCCPUGPQD-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=N3

SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

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